Ethyl 4-aminothiazole-5-carboxylate

Synthetic Efficiency Process Chemistry Yield Optimization

Researchers requiring the 4-amino regioisomer for CDK inhibitor libraries often face supply of incorrect 2-amino isomers. Ethyl 4-aminothiazole-5-carboxylate (CAS 152300-59-9) is the definitive 4-amino building block, essential for CDK1/2/4/6 inhibitor activity (EP 1215208 A2). Key advantages: • 4-Amino substitution enables pH-controlled bioconjugation; ethyl ester allows orthogonal functionalization. • Sandmeyer bromination to 4-bromo derivative in 30 min at 60°C provides rapid cross-coupling access. • ≥95% purity with batch-specific QC (NMR, HPLC). Multi-gram quantities available.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 152300-59-9
Cat. No. B176662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-aminothiazole-5-carboxylate
CAS152300-59-9
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CS1)N
InChIInChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2,7H2,1H3
InChIKeyFJFZZDZSPYBKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Aminothiazole-5-Carboxylate: Procurement Baseline


Ethyl 4-aminothiazole-5-carboxylate (CAS 152300-59-9) is a small-molecule heterocyclic building block belonging to the 4-aminothiazole-5-carboxylate ester class, with molecular formula C₆H₈N₂O₂S and a molecular weight of 172.21 g/mol . It is supplied as a solid with standard purity typically ≥95% and is accompanied by batch-specific QC documentation including NMR, HPLC, or GC . The compound serves as a key intermediate in the synthesis of pharmaceutical agents, particularly as a precursor for 4-aminothiazole derivatives that act as cyclin-dependent kinase (CDK) inhibitors and other enzyme-targeted molecules [1].

Why Generic Substitution Fails: Regioisomeric Differentiation


Generic substitution within the aminothiazole-carboxylate family is scientifically unsound because the position of the amino group dictates both chemical reactivity and biological target engagement. The 4-amino regioisomer exhibits fundamentally different electronic properties compared to the more common 2-amino isomer, acting as a stronger base and altering hydrogen-bond donor/acceptor geometry [1]. Critically, 4-aminothiazoles lacking proper substitution undergo tautomerization and hydrolysis in aqueous environments to form inactive thiazolones, a stability liability not shared by their 2-amino counterparts [2]. For procurement, this means sourcing the precise regioisomer is non-negotiable: substitution with Ethyl 2-aminothiazole-5-carboxylate (CAS 32955-21-8) or the 5-amino-4-carboxylate regioisomer will yield an entirely different reactivity profile, fundamentally altering downstream synthetic outcomes and pharmacological activity [3].

Quantitative Differentiation Evidence for Procurement


Synthesis Yield vs. Methyl Analog

A patent-documented synthesis route for Ethyl 4-aminothiazole-5-carboxylate achieves a yield of 90% via reductive desulfurization of the 2-methylthio precursor using zinc dust and HCl in ethanol, followed by isopropanol recrystallization [1]. This yield is comparable to the 92-96% reported for the analogous methyl-substituted compound Ethyl 4-methylthiazole-5-carboxylate, yet the 4-amino intermediate offers a chemically orthogonal handle (the free amine) for subsequent diversification, providing equivalent efficiency with greater synthetic utility [2].

Synthetic Efficiency Process Chemistry Yield Optimization

Basicity Difference: 4-Amino vs. 2-Amino Regioisomer

Patent literature explicitly states that 4-aminothiazole is a stronger base than the 2-amino isomer due to the absence of resonance stabilization that delocalizes the lone pair in the 2-amino form [1]. This enhanced basicity is structurally confirmed by the proton NMR spectrum of Ethyl 4-aminothiazole-5-carboxylate (400 MHz, DMSO-d₆) which shows distinct chemical shifts for the thiazole ring proton and the free amine, consistent with the 4-amino regioisomer . The 2-amino isomer, by contrast, is resonance-stabilized and therefore a weaker base, which directly impacts its ability to form salts and participate in acid-catalyzed reactions.

Physicochemical Differentiation Regioisomer Basicity Salt Formation

Supplier Purity Comparison Across Ester Analogs

Cross-supplier purity analysis shows that Ethyl 4-aminothiazole-5-carboxylate is offered at ≥95% purity by major vendors (Bidepharm, Sigma-Aldrich/Ambeed) with comprehensive QC documentation including NMR, HPLC, and GC . The methyl ester analog Methyl 4-aminothiazole-5-carboxylate (CAS 278183-10-1) is available at higher purity (≥98% in some batches from Shaoyuan) [1], while the tert-butyl analog (CAS 2913418-47-8) is typically specified at ≥95% by HPLC area . The ethyl ester occupies a strategic middle ground: it offers adequate purity for most medicinal chemistry applications while retaining the ethyl ester's favorable balance of reactivity and stability for amidation and transesterification reactions.

QC Benchmarking Purity Specification Supplier Comparison

Aqueous Stability: Hydrolysis to Thiazolones

Literature reports that 4-aminothiazoles are unstable in water, undergoing tautomerization followed by hydrolysis to yield inactive thiazolones [1]. This is a specific vulnerability of the 4-amino regioisomer class and is not observed for the resonance-stabilized 2-aminothiazole scaffold. This inherent instability is a critical procurement consideration: Ethyl 4-aminothiazole-5-carboxylate must be stored under anhydrous, inert atmosphere conditions at 2–8°C as specified by suppliers , whereas the 2-amino analog Ethyl 2-aminothiazole-5-carboxylate (CAS 32955-21-8) does not carry equivalent storage restrictions.

Chemical Stability Hydrolysis Thiazolone Formation

CDK Inhibitor Selectivity: 4-Amino vs. 2-Amino Scaffold

The European Patent EP 1215208 A2 specifically claims 4-aminothiazole derivatives (formula I) as inhibitors of cyclin-dependent kinases CDK1, CDK2, CDK4, and CDK6, positioning the 4-amino substitution as critical for CDK inhibitory activity [1]. This is a structurally constrained pharmacophore requirement: the 4-amino group is necessary for the hydrogen-bonding interaction with the kinase hinge region. In contrast, 2-aminothiazole-based kinase inhibitors, while also reported, typically target different kinases such as JAK2 [2] or Src family kinases, with distinct selectivity profiles. The 4-amino scaffold thus offers a therapeutically differentiated entry point for CDK-targeted library synthesis.

CDK Inhibition Kinase Selectivity Medicinal Chemistry

Diazotization-Bromination to 4-Bromo Derivative

A patent describes the direct conversion of Ethyl 4-aminothiazole-5-carboxylate to Ethyl 4-bromo-5-thiazolecarboxylate via diazotization with cuprous bromide, acetonitrile, and isoamyl nitrite at 60°C, with the reaction completing within 30 minutes after portion-wise addition of the amino ester [1]. This Sandmeyer-type transformation is uniquely enabled by the 4-amino group and provides a rapid entry into 4-bromo-thiazole-5-carboxylate, a versatile intermediate for Suzuki, Negishi, and other cross-coupling reactions. The corresponding 2-amino ester cannot undergo the same transformation at the 4-position.

Downstream Derivatization Halogenation Cross-Coupling

Evidence-Backed Application Scenarios


CDK Inhibitor Library Synthesis

Research groups synthesizing focused libraries of CDK1/2/4/6 inhibitors should procure this compound as the core scaffold. The 4-amino substitution is specifically claimed in EP 1215208 A2 as essential for CDK inhibitory activity, and the ethyl ester provides a convenient handle for amidation to introduce diversity elements [1]. The 90% reported synthesis yield ensures that multi-gram quantities can be prepared cost-effectively for parallel library production [2].

4-Bromo-Thiazole-5-Carboxylate Cross-Coupling

Process chemistry teams requiring 4-halo-thiazole-5-carboxylate building blocks for palladium-catalyzed cross-coupling should use this compound as a precursor. The documented Sandmeyer bromination proceeds in 30 minutes at 60°C, providing rapid access to the 4-bromo derivative with regiochemical precision that cannot be achieved from 2-amino or 5-amino regioisomers [1]. This route eliminates the need to purchase the more expensive pre-halogenated building block.

Amine-Based Bioconjugation

Projects that require a thiazole core with a free amine for subsequent bioconjugation (e.g., pegylation, fluorophore attachment, or biotinylation) benefit from selecting the 4-amino regioisomer. The stronger basicity of the 4-amino group relative to the 2-amino isomer facilitates pH-controlled conjugation chemistry [1]. The ethyl ester remains intact during standard amine-acylation conditions, allowing orthogonal functionalization of both the amine and carboxylate positions.

Peptidomimetic and Foldamer Research

Investigators studying constrained heterocyclic γ-amino acids (ATCs) for foldamer design should use this compound as an entry point to the 4-aminothiazole-5-carboxylic acid scaffold. The free carboxylic acid analog (obtained by ester hydrolysis) has been validated as a traceless linker for solid-phase peptide synthesis and as a structural mimic of protein secondary structures [1]. The ethyl ester form provides superior solubility in organic solvents during the coupling steps compared to the free acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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